CIDP-RIBOSE - 159501-36-7

CIDP-RIBOSE

Catalog Number: EVT-1485291
CAS Number: 159501-36-7
Molecular Formula: C15H20N4O14P2
Molecular Weight: 542.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chronic Inflammatory Demyelinating Polyradiculoneuropathy, often abbreviated as CIDP, is an immune-mediated disorder characterized by progressive weakness and sensory loss due to demyelination of peripheral nerves. The condition is recognized for its varied clinical presentations and can be challenging to diagnose. The role of ribose, particularly D-ribose, in metabolic processes related to CIDP has garnered attention due to its potential influence on cellular energy metabolism and immune responses.

Source

D-ribose is a naturally occurring sugar that is essential for the synthesis of nucleotides and nucleic acids. It plays a critical role in cellular metabolism, particularly in the production of adenosine triphosphate, which is vital for energy transfer within cells. Understanding the interaction between D-ribose and CIDP may provide insights into therapeutic strategies for managing the disorder.

Classification

D-ribose belongs to a class of carbohydrates known as pentoses, specifically a five-carbon sugar. It is classified as an aldopentose due to the presence of an aldehyde functional group. In the context of CIDP, D-ribose may influence metabolic pathways associated with inflammation and nerve repair.

Synthesis Analysis

Methods

D-ribose can be synthesized through several methods:

  1. Biological Synthesis: D-ribose is produced endogenously from D-glucose via the pentose phosphate pathway. This pathway involves the conversion of glucose-6-phosphate to ribulose-5-phosphate, which can then be converted to D-ribose.
  2. Chemical Synthesis: Chemical methods for synthesizing D-ribose involve multiple steps, including protection-deprotection strategies and selective oxidation. One common method involves starting from D-glucose or D-arabinose, utilizing specific reagents to yield D-ribose.

Technical Details

The biological synthesis of D-ribose involves enzymes such as ribokinase, which catalyzes the phosphorylation of ribose to form ribose-5-phosphate. This compound can then enter various metabolic pathways, including glycolysis and nucleotide synthesis.

Molecular Structure Analysis

Structure

D-ribose has the molecular formula C5H10O5C_5H_{10}O_5. Its structure consists of a five-carbon chain with hydroxyl groups attached to each carbon except for one that contains an aldehyde group at the end.

Chemical Reactions Analysis

Reactions

D-ribose participates in several key biochemical reactions:

  1. Phosphorylation: D-ribose can be phosphorylated to form ribose-5-phosphate, which is a precursor for nucleotide synthesis.
  2. Glycation: D-ribose exhibits a tendency to undergo non-enzymatic glycation, leading to the formation of advanced glycation end products that may contribute to diabetic complications and inflammatory responses in conditions like CIDP.

Technical Details

The reaction between D-ribose and proteins can lead to structural modifications that affect protein function and immune recognition. For example, studies have shown that ribosylated low-density lipoproteins can elicit immune responses in diabetic patients.

Mechanism of Action

Process

The mechanism by which D-ribose affects CIDP involves several pathways:

  1. Energy Production: By contributing to ATP synthesis through glycolysis and the pentose phosphate pathway, D-ribose may enhance energy availability for nerve repair processes.
  2. Immune Modulation: D-ribose may influence immune cell metabolism, potentially affecting inflammatory responses associated with CIDP.

Data

Research indicates that macrophages can utilize ribose derived from uridine for glycolysis, suggesting a link between nucleotide metabolism and immune function in inflammatory conditions like CIDP.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: D-ribose is typically found as a white crystalline powder.
  • Solubility: It is highly soluble in water, making it bioavailable for physiological processes.
  • Melting Point: The melting point of D-ribose is approximately 61 °C.

Chemical Properties

  • Reactivity: As a sugar, D-ribose participates in various chemical reactions including oxidation and glycation.
  • Stability: It is stable under normal storage conditions but can degrade under extreme temperatures or pH levels.
Applications

Scientific Uses

D-ribose has several applications in scientific research and medicine:

  1. Metabolic Studies: It is used in studies investigating energy metabolism in cells and tissues.
  2. Therapeutic Potential: Research into its role in enhancing recovery from myocardial infarction and improving exercise performance suggests potential therapeutic applications.
  3. Diabetes Research: Given its involvement in glycation processes, understanding how D-ribose interacts with proteins could inform strategies for managing diabetic complications.
Pathophysiology of Chronic Inflammatory Demyelinating Polyneuropathy

Immunological Mechanisms in CIDP Pathogenesis

Chronic inflammatory demyelinating polyneuropathy (CIDP) is an autoimmune disorder characterized by progressive nerve demyelination. Its pathogenesis involves dysregulated humoral and cellular immune responses targeting peripheral nerve components.

Role of Autoantibodies (e.g., IgG4 Anti-Paranodal Proteins)

Approximately 10% of CIDP patients harbor IgG4 autoantibodies against paranodal/nodal adhesion molecules, including:

  • Neurofascin-155 (NF155): Expressed on Schwann cells (paranodes) [3] [5].
  • Contactin-1 (CNTN1) and Contactin-associated protein 1 (CASPR1): Neuronal adhesion proteins at nodes of Ranvier [5] [9].

These IgG4 antibodies exhibit distinct pathogenic properties:

  • Functionally monovalent: Undergo Fab-arm exchange, preventing immune complex formation but enabling target protein blockade [2] [10].
  • Non-inflammatory: Fail to activate complement or engage Fcγ receptors due to unique CH2 domain structure (P331S, L234F mutations) [7] [10].
  • Disruptive effects: Antibody binding impedes protein-protein interactions critical for maintaining paranodal septate junctions, leading to ion channel mislocalization and conduction failure [5] [9].

Clinically, IgG4 autoantibody-positive CIDP correlates with:

  • Poor IVIg response (70–90% non-responders) [5] [9]
  • Severe motor-predominant symptoms and disabling tremor [9]

Table 1: IgG4 Autoantibody Targets in CIDP

Target AntigenLocalizationPrevalenceClinical Features
Neurofascin-155 (NF155)Paranodal (glial)4–18%Early-onset, tremor, IVIg resistance
Contactin-1 (CNTN1)Nodal (neuronal)2–9%Severe motor neuropathy, ataxia
CASPR1Paranodal (neuronal)<2%Acute GBS-like presentation, neuropathic pain

T-Cell and Macrophage-Mediated Demyelination

In seronegative CIDP, cellular immunity drives pathology:

  • T-cell infiltration: Endoneurial CD4+ and CD8+ T cells secrete pro-inflammatory cytokines (IFN-γ, TNF-α, IL-17), enhancing blood-nerve barrier permeability [3] [6]. Th17 cells are notably abundant in patient blood and CSF [3].
  • Macrophage activation: Recruited macrophages strip myelin via:
  • Fc receptor-mediated phagocytosis of opsonized myelin
  • Matrix metalloproteinase (MMP) secretion, degrading extracellular matrix [6]
  • Histopathological evidence: Nerve biopsies show epineurial lymphocytic infiltrates and macrophages penetrating basal lamina to internalize myelin lamellae ("vesicular degeneration") [3] [6].

Table 2: Key Immunological Effectors in CIDP

Immune ComponentMechanism of DamageMorphological Evidence
CD4+ T cells (Th1/Th17)Cytokine release (TNF-α, IL-17), blood-nerve barrier disruptionPerivascular lymphocytic cuffing in endoneurium
MacrophagesMyelin phagocytosis, MMP-9 secretionVesiculated myelin debris, onion bulb formations
Microvascular changesEndothelial activation, adhesion molecule upregulation (ICAM-1, VCAM-1)Endoneurial edema, fibrin deposition

Molecular Basis of Myelin Sheath Dysfunction

Disruption of Node of Ranvier Integrity

The node of Ranvier enables saltatory conduction via clustered voltage-gated sodium channels (Nav1.6). Paranodal junctions act as electrical insulators, maintained by:

  • Glial-axonal complexes: NF155 (glial) binds CNTN1/CASPR1 (axonal) to form septate junctions [5] [9].
  • Consequences of autoantibody binding:
  • Displacement of juxtaparanodal Kv1.1 potassium channels
  • Nav1.6 channel dispersion and reduced nodal density
  • Increased capacitance and slowed conduction velocity [5] [9]Electrophysiological studies reveal:
  • Conduction block (≥50% amplitude reduction proximal to distal)
  • Prolonged distal latencies and temporal dispersion [3] [9]

Axonal Degeneration Secondary to Demyelination

Chronic demyelination triggers irreversible axonal loss:

  • Mechanisms:
  • Loss of neurotrophic support from Schwann cells
  • Energy failure due to impaired sodium-potassium ATPase redistribution
  • Calcium influx via persistent sodium channels activating calpains [6]
  • Histopathology:
  • "Onion bulb" formations: Concentric Schwann cell proliferation attempting remyelination [3]
  • Axonal atrophy: Reduced fiber density and myelin thickness in teased fiber preparations [3] [6]
  • Clinical correlates: Muscle atrophy, reduced CMAP amplitudes, and poor recovery despite immunotherapy reflect axonal damage [1] [4].

Genetic and Environmental Risk Factors

Genetic Predispositions

  • HLA associations: Dw3, DRw3, A1, and B8 haplotypes increase risk (OR 1.5–2.1) [3].
  • IgG4-specific links: Anti-NF155+ CIDP correlates with HLA-DRB115:01* and HLA-DQB106:02* alleles [2] [7].

Environmental Triggers

  • Infections: 30% report antecedent respiratory/GI infections, though no specific pathogens are confirmed (unlike GBS) [1] [4].
  • Age and sex: Male predominance (2:1) and peak incidence at 50–70 years suggest hormonal/aging influences on immune function [4] [8].
  • Comorbidities: Associations with diabetes, lymphoma, and autoimmune disorders (e.g., SLE) imply shared immunogenetic pathways [3] [9].

Properties

CAS Number

159501-36-7

Product Name

CIDP-RIBOSE

IUPAC Name

(2R,3R,4S,5S,13S,14S,15R,16R)-3,4,10,14,15-pentahydroxy-8-oxido-8,10-dioxo-7,9,11,25,26-pentaoxa-1,19,21-triaza-17-azonia-8λ5,10λ5-diphosphapentacyclo[15.6.1.12,5.113,16.018,23]hexacosa-17(24),18(23),19-trien-22-one

Molecular Formula

C15H20N4O14P2

Molecular Weight

542.29 g/mol

InChI

InChI=1S/C15H20N4O14P2/c20-8-5-1-29-34(25,26)33-35(27,28)30-2-6-9(21)11(23)15(32-6)19-4-18(14(31-5)10(8)22)7-12(19)16-3-17-13(7)24/h3-6,8-11,14-15,20-23H,1-2H2,(H2-,16,17,24,25,26,27,28)/t5-,6-,8+,9+,10+,11+,14+,15+/m0/s1

InChI Key

KZFFJWPOKMETIG-MKEWTVTGSA-N

Canonical SMILES

C1C2C(C(C(O2)N3C=[N+](C4C(C(C(O4)COP(=O)(OP(=O)(O1)[O-])O)O)O)C5=C3C(=O)NC=N5)O)O

Isomeric SMILES

C1[C@H]2[C@H]([C@H]([C@@H](O2)N3C=[N+]([C@H]4[C@@H]([C@@H]([C@@H](O4)COP(=O)(OP(=O)(O1)[O-])O)O)O)C5=C3C(=O)NC=N5)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.